molecular formula C10H13N3O3S B2982670 ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate CAS No. 865659-48-9

ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate

Cat. No.: B2982670
CAS No.: 865659-48-9
M. Wt: 255.29
InChI Key: WIIOPNWZXFHHIF-WUXMJOGZSA-N
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Description

Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate is a complex organic compound characterized by its thiazole ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate typically involves multiple steps, starting with the formation of the thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as thiazole derivatives and dimethylamino compounds, under controlled conditions.

  • Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

  • Substitution Reactions: These reactions involve the substitution of specific atoms or groups within the molecule to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate can undergo various types of chemical reactions, including:

  • Oxidation Reactions: These reactions involve the addition of oxygen atoms or the removal of hydrogen atoms.

  • Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution Reactions: These reactions involve the replacement of one atom or group with another.

Common Reagents and Conditions:

  • Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions may involve heating or the use of catalysts.

  • Reduction Reactions: Common reagents include reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas. Conditions may involve cooling or the use of catalysts.

  • Substitution Reactions: Common reagents include nucleophiles and electrophiles, depending on the type of substitution. Conditions may involve the use of solvents and temperature control.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancers.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate is compared with other similar compounds, such as:

  • Ethyl 2-{2-[(E)-[(methylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate: This compound differs in the presence of a methyl group instead of a dimethylamino group.

  • Ethyl 2-{2-[(E)-[(ethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate: This compound has an ethyl group instead of a dimethylamino group.

  • Ethyl 2-{2-[(E)-[(propylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate: This compound has a propyl group instead of a dimethylamino group.

These compounds share similar structural features but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

ethyl 2-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-4-16-9(15)8(14)7-5-11-10(17-7)12-6-13(2)3/h5-6H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIOPNWZXFHHIF-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(S1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)C1=CN=C(S1)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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